molecular formula C11H22N2O2 B2567343 Cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate CAS No. 1932427-48-9

Cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B2567343
CAS No.: 1932427-48-9
M. Wt: 214.309
InChI Key: BWXDXUVIZLNSHM-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.309. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

Cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate has been utilized in the enantioselective synthesis of compounds. Studies have shown its use in preparing enantiomerically pure cis- and trans-configurated compounds derived from amino acids like alanine, phenylalanine, and others, highlighting its role in generating chiral nonracemic enolates for α-alkylation of amino acids (Naef & Seebach, 1985).

Stereochemistry Studies

Research also delves into understanding the stereochemistry of this compound and related structures. For example, a study on the synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates explored the reactions and stereochemical outcomes, contributing to our understanding of these compounds' properties and reactivities (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Chiral Auxiliary Applications

In addition, its analogs have been used as chiral auxiliaries in chemical syntheses. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a closely related compound, has been utilized as a chiral auxiliary and a chiral building block in peptide synthesis, demonstrating its utility in asymmetric synthesis and transformation processes (Studer, Hintermann, & Seebach, 1995).

Photolytic Synthesis

The compound also finds use in photolytic synthesis methods. For example, a study on the continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate, involving a tert-butyl group similar to this compound, illustrates its potential in producing biologically active compounds through photochemical methods (Yamashita, Nishikawa, & Kawamoto, 2019).

Properties

IUPAC Name

tert-butyl (3S,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(8)5-12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXDXUVIZLNSHM-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H]1CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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